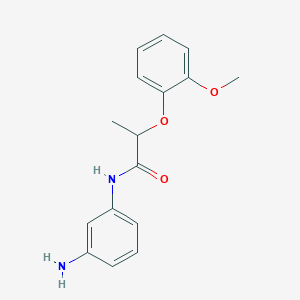

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide

描述

属性

IUPAC Name |

N-(3-aminophenyl)-2-(2-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11(21-15-9-4-3-8-14(15)20-2)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGRQBTZQHVUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method 1: Carbodiimide-Mediated Coupling

This method utilizes carbodiimide-based reagents to activate the carboxylic acid group for amide bond formation.

- Reagents:

- Carbodiimide (e.g., EDC: 1-ethyl-(3-dimethylaminopropyl)-carbodiimide hydrochloride)

- Hydroxybenzotriazole (HOBt) as a coupling additive

- N,N-diisopropylethylamine (DIPEA) as a base

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: Room temperature

- Procedure:

- Combine the carboxylic acid derivative (e.g., 2-methoxyphenoxyacetic acid), amine (e.g., 3-aminophenyl), EDC, and HOBt in DMF.

- Stir overnight at room temperature.

- Extract the product using ethyl acetate and water partitioning.

- Purify by recrystallization from a mixture of ethyl acetate and methanol.

Yield: Approximately 21.5% for similar reactions involving related derivatives.

Method 2: Phosphonium-Based Coupling

This approach employs phosphonium salts as activating agents.

- Reagents:

- Benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

- DIPEA as a base

- Solvent: DMF

- Temperature: Room temperature

- Procedure:

- Dissolve the starting materials (e.g., carboxylic acid and amine derivatives) in DMF.

- Add PyBOP and DIPEA to initiate the reaction.

- Stir at room temperature for several hours.

- Extract and purify using silica gel chromatography or recrystallization.

Yield: Approximately 23% for analogous compounds.

General Notes on Optimization

To improve yield and purity:

- Solvent Selection: DMF is commonly used due to its ability to dissolve both polar and non-polar reactants, but alternatives like dichloromethane may be explored.

- Additives: HOBt or similar additives can reduce side reactions by stabilizing intermediates.

- Temperature Control: Maintaining ambient conditions minimizes decomposition of sensitive reagents.

- Purification Techniques: Recrystallization or chromatography ensures removal of by-products.

Data Summary

| Method | Reagents & Additives | Solvent | Temperature | Yield (%) | Purification |

|---|---|---|---|---|---|

| Carbodiimide-Mediated Coupling | EDC, HOBt, DIPEA | DMF | Room Temp | ~21.5% | Recrystallization |

| Phosphonium-Based Coupling | PyBOP, DIPEA | DMF | Room Temp | ~23% | Chromatography |

科学研究应用

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide depends on its specific application:

Biochemical Probes: It may interact with specific enzymes or receptors, inhibiting their activity.

Therapeutic Agents: It may modulate signaling pathways involved in inflammation or cancer progression by binding to molecular targets such as kinases or transcription factors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The biological and physicochemical properties of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide are influenced by its substituents. Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Biochemical Comparisons

- Antimicrobial Activity: Sulfonyl and chlorophenoxy substituents (e.g., ’s compounds 21a–23b) demonstrate superior Pseudomonas inhibition compared to amino-substituted analogs. This suggests that replacing the 3-aminophenyl group in the target compound with a sulfonyl or halogenated group could enhance antimicrobial efficacy .

- Anti-inflammatory Potential: Naproxen-derived amides () show that methoxynaphthalene and indole-ethyl groups improve COX-2 selectivity.

- CNS Targeting: Fluorinated analogs () exhibit structural similarities to fluoxetine and other SSRIs, implying that the target compound’s 3-aminophenyl group could be optimized for serotonin receptor modulation by introducing electron-withdrawing groups (e.g., F, Cl) .

Physicochemical Properties

- Solubility: The 2-methoxyphenoxy group in the target compound increases hydrophobicity compared to unsubstituted propanamides (e.g., ’s N-(3-Methoxyphenyl)-2,2-dimethylpropanamide). Chlorine or fluorine substituents () further reduce aqueous solubility but enhance membrane permeability .

- Metabolic Stability: Methoxy groups generally resist oxidative metabolism, whereas primary amines (e.g., 3-aminophenyl) are prone to acetylation or oxidation. This suggests the target compound may require prodrug strategies to improve bioavailability .

Table 2. Key Research Findings on Analogous Compounds

生物活性

N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can inhibit enzymatic activity or modulate signaling pathways involved in various diseases, particularly inflammation and cancer.

- Biochemical Probes : The compound may act as a biochemical probe by inhibiting specific enzymes or receptors, which is crucial for understanding biochemical pathways.

- Therapeutic Agents : It shows potential in modulating signaling pathways linked to inflammation and cancer progression by binding to molecular targets such as kinases or transcription factors.

Comparative Activity

To understand its unique properties, it is essential to compare this compound with similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide | Hydroxy group instead of methoxy | Similar but less lipophilic |

| N-(3-Aminophenyl)-2-(2-ethoxyphenoxy)propanamide | Ethoxy group instead of methoxy | Different hydrophobic properties |

The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Anti-inflammatory and Anticancer Properties

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in various cell lines. For instance, a study demonstrated a significant decrease in IL-6 and TNF-alpha levels upon treatment with the compound at concentrations ranging from 1 µM to 10 µM.

- Study Reference : In a controlled experiment, cells treated with 5 µM of the compound showed a reduction in IL-6 secretion by approximately 50% compared to untreated controls.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to significantly inhibit oxidative stress markers in cellular assays. The compound demonstrated a dose-dependent effect on reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation.

| Concentration (µM) | MDA Levels (nmol/mg protein) |

|---|---|

| Control | 12.5 |

| 1 | 10.0 |

| 5 | 7.5 |

| 10 | 4.0 |

This data suggests that the compound may protect against oxidative damage, contributing to its therapeutic potential .

Applications in Drug Development

This compound is being explored for various applications in drug development:

- Anti-cancer Drugs : Its ability to modulate cell signaling pathways makes it a candidate for developing new anti-cancer therapies.

- Anti-inflammatory Agents : The compound's effects on cytokine production position it as a potential treatment for inflammatory diseases.

- Biochemical Probes : It serves as a tool for studying enzyme interactions and receptor binding in biochemical assays.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide, and how can reaction parameters (e.g., temperature, pH) be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the 3-aminophenyl moiety to the 2-(2-methoxyphenoxy)propanamide backbone. A common approach includes:

- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or DCC as coupling agents) for amide bond formation.

- Step 2 : Controlled substitution of the phenoxy group under alkaline conditions to minimize side reactions .

- Optimization : Reaction yields are sensitive to temperature (40–60°C) and pH (neutral to mildly basic). Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm), confirming substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting nitro-reduction intermediates .

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or hydrolases due to structural similarity to TRPV1 antagonists and sulfonamide inhibitors .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or adrenergic receptors) to evaluate affinity .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify anticancer potential .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioavailability and target selectivity?

- Methodological Answer :

- Derivatization Strategies : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance metabolic stability .

- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve solubility and absorption .

- SAR Studies : Compare analogs (e.g., substituent variations on the methoxyphenoxy group) using molecular docking to predict binding affinities .

Q. How should researchers address contradictory data on this compound’s mechanism of action in different biological systems?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies under controlled pH, temperature, and cell passage numbers to minimize variability .

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed targets (e.g., inflammatory cytokines, apoptosis markers) .

- Orthogonal Validation : Confirm results with CRISPR/Cas9 gene knockout models or selective inhibitor co-treatments .

Q. What computational tools are suitable for predicting the physicochemical properties and toxicity profile of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions .

- Toxicity Profiling : Employ ProTox-II or Derek Nexus to assess mutagenicity and hepatotoxicity risks .

- Molecular Dynamics Simulations : GROMACS or AMBER can model membrane permeability and protein-ligand stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。